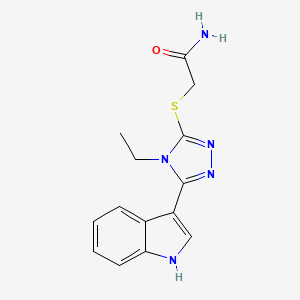

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5OS/c1-2-19-13(17-18-14(19)21-8-12(15)20)10-7-16-11-6-4-3-5-9(10)11/h3-7,16H,2,8H2,1H3,(H2,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYBIRAXBBJFHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)N)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide and related compounds:

Structural and Functional Insights

- Indole vs.

- Ethyl vs. Allyl/Alkyl Chains : Ethyl at position 4 is conserved in VUAA1, OLC15, and the target compound, suggesting its role in maintaining triazole ring stability. Allyl or aromatic substituents (e.g., 4-chlorophenyl in 7h) alter steric and electronic properties .

- Thioacetamide Linker: The thioacetamide moiety is critical for Orco modulation, as seen in VUAA1 (agonist) and OLC15 (antagonist), where minor substituent changes (e.g., pyridinyl position) reverse activity .

Pharmacological Activity

- Agonist vs. Antagonist Profiles : VUAA1 and VUAA3 act as Orco agonists, while OLC15 antagonizes Orco, demonstrating that substituent position (e.g., 2-pyridinyl vs. 3-pyridinyl) and aryl group bulkiness dictate functional outcomes .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and nucleophilic substitution. Key steps:

- Step 1 : Formation of the triazole-thiol core via cyclization of indole-3-carbaldehyde with thiosemicarbazide under reflux in ethanol .

- Step 2 : Thioether linkage formation using ethyl bromoacetate in dimethylformamide (DMF) with triethylamine as a catalyst at 60–70°C .

- Step 3 : Hydrolysis of the ester intermediate to yield the acetamide derivative under acidic (HCl) or basic (NaOH) conditions .

- Critical Parameters : Maintain pH 7–8 during thiol activation to prevent side reactions. Purity is optimized via recrystallization in ethanol/water (3:1 v/v) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of indole (δ 7.1–7.8 ppm), triazole (δ 8.2–8.5 ppm), and acetamide (δ 2.1–2.3 ppm) protons .

- HPLC : Employ a C18 column with a methanol/water (70:30) mobile phase; retention time ~12.3 min (≥95% purity) .

- Mass Spectrometry : Look for [M+H]<sup>+</sup> at m/z 398.1 (calculated for C17H18N6OS) .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : The compound is stable at room temperature in dry, dark conditions but degrades under prolonged exposure to:

- Acidic/Basic Conditions : Hydrolysis of the acetamide group occurs at pH <3 or >10 .

- Oxidative Environments : Use inert gas (N2) during storage to prevent thioether oxidation .

- Light Sensitivity : Store in amber vials; UV-Vis analysis shows decomposition after 48 hours under UV light .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity?

- Methodological Answer : Rational design strategies include:

- Substitution at the Indole 3-Position : Introducing electron-withdrawing groups (e.g., -NO2) improves antimicrobial activity .

- Thioether Linkage Replacement : Sulfone derivatives (e.g., replacing -S- with -SO2-) enhance metabolic stability .

- Acetamide Functionalization : N-aryl substitutions (e.g., 4-fluorophenyl) increase binding affinity to fungal cytochrome P450 enzymes .

Example :

| Derivative | Bioactivity (IC50, µM) | Reference |

|---|---|---|

| Parent Compound | 12.4 (Antifungal) | |

| 4-Nitro-indole Derivative | 5.8 (Antifungal) | |

| Sulfone Analog | 8.2 (Antimicrobial) |

Q. What experimental approaches resolve contradictions in reported biological activities?

- Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. anti-inflammatory) can arise from assay conditions or impurity profiles. Mitigation strategies:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) and COX-2 inhibition assays for anti-inflammatory studies .

- Impurity Profiling : Quantify by-products (e.g., hydrolyzed acetamide) via LC-MS and correlate with bioactivity trends .

- Molecular Docking : Validate target specificity using AutoDock Vina with crystallographic data for enzymes like CYP51 (fungal) or COX-2 (mammalian) .

Q. How can pharmacokinetic parameters be optimized for in vivo studies?

- Methodological Answer : Address poor solubility (<0.1 mg/mL in water) and rapid clearance (t1/2 = 0.32 hours in rats) through:

- Prodrug Design : Synthesize morpholinomethyl derivatives to enhance water solubility (e.g., potassium salt formulations) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release; improves t1/2 to 4.1 hours .

- Metabolite Identification : LC-MS/MS profiling in rat plasma identifies primary metabolites (e.g., sulfoxide derivatives) for toxicity screening .

Data Contradiction Analysis

Q. Why do studies report varying enzymatic inhibition mechanisms for this compound?

- Methodological Answer : Discrepancies arise from enzyme isoforms or assay interference:

- CYP51 vs. CYP3A4 : The compound inhibits fungal CYP51 (IC50 = 3.2 µM) but activates human CYP3A4 due to structural differences in the heme-binding pocket .

- Redox Interference : Thiol-containing buffers (e.g., DTT) in assays may reduce the thioether group, altering activity .

- Validation Step : Repeat assays with recombinant enzymes (e.g., Sigma-Aldryich CYP51) and exclude thiol additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.